2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
The compound is a derivative of phenol with a boronic ester group attached . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through the reaction of a boronic acid with an alcohol in the presence of a condensation agent .
Molecular Structure Analysis
The compound likely contains a phenol group (an aromatic ring with a hydroxyl group) and a boronic ester group (a boron atom bonded to two oxygen atoms and two carbon atoms). The boron atom is likely part of a boroxine ring, which is a six-membered cyclic structure containing three boron atoms and three oxygen atoms .
Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They can also undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .
Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
- Research on the acidolysis of lignin model compounds, including phenolic compounds, highlights the complex mechanisms involved in lignin breakdown, which is crucial for understanding biomass conversion technologies and developing biofuels. The study by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds reveals significant insights into the acidolysis process, which is foundational for lignin chemistry and its application in renewable energy sources (Yokoyama, 2015).
Environmental Pollutants and Endocrine Disruption
- The impact of environmental pollutants, including phenolic compounds such as Bisphenol A, on male fertility illustrates the importance of understanding the effects of synthetic and natural phenolics on human health. This knowledge is pivotal in developing strategies to mitigate the adverse effects of these compounds on reproductive health (Lagos-Cabré & Moreno, 2012).
Sorption of Phenoxy Herbicides
- Understanding the sorption of phenoxy herbicides, including phenolic herbicides, to soil and organic matter is crucial for environmental pollution control and the development of more sustainable agricultural practices. This research informs the development of better management practices for herbicide use, reducing environmental contamination (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties of Phenolic Compounds
- Phenolic compounds such as p-Coumaric acid and Chlorogenic Acid (CGA) have been studied for their antioxidant, anti-cancer, anti-inflammatory, and other biological activities. These findings support the potential of phenolic compounds in developing health-promoting food additives and pharmaceuticals (Pei, Ou, Huang, & Ou, 2016); (Naveed et al., 2018).
Environmental Fate of Alkylphenols
- Research on the environmental fate of alkylphenols, a class of phenolic compounds, highlights the significance of understanding the persistence and bioaccumulation of these compounds in environmental matrices. This knowledge is essential for assessing environmental risks and developing strategies to prevent pollution (Ying, Williams, & Kookana, 2002).
Future Directions
properties
IUPAC Name |
2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-6-17-12-9-10(7-8-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9,16H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJLLJSPQKFQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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